molecular formula C9H13ClF3NO2 B1491106 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1878874-68-0

3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1491106
CAS No.: 1878874-68-0
M. Wt: 259.65 g/mol
InChI Key: ZIQKBBVZIZLOJF-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound characterized by its complex molecular structure, which includes a chloro group, a hydroxy group, and a trifluoromethyl group attached to a piperidine ring[_{{{CITATION{{{_1{Synthesis and analgesic potential of 4-4–chloro-3- (trifluoromethyl .... This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4–chloro-3- (trifluoromethyl .... Common synthetic routes include:

  • Nucleophilic substitution reactions: to introduce the chloro group.

  • Reduction reactions: to introduce the hydroxy group.

  • Halogenation reactions: to introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxy group to a carbonyl group.

  • Reduction: Reduction of the chloro group to form a corresponding amine.

  • Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 3-Chloro-1-(4-oxo-4-(trifluoromethyl)piperidin-1-yl)propan-1-one.

  • Reduction: Formation of 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and other chemical products.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Medicine: 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is being investigated for its therapeutic properties. It has shown promise in preclinical studies for treating various conditions, including inflammation and pain.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

  • 3-Chloro-1-(4-hydroxy-4-(methyl)piperidin-1-yl)propan-1-one

  • 3-Chloro-1-(4-hydroxy-4-(ethyl)piperidin-1-yl)propan-1-one

Uniqueness: 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

Biological Activity

3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one (CAS Number: 1878874-68-0) is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a piperidine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H13ClF3NO2, with a molecular weight of 259.65 g/mol. The compound's structure is significant for its biological activity, particularly the presence of the trifluoromethyl group, which can enhance lipophilicity and biological potency.

PropertyValue
Molecular FormulaC9H13ClF3NO2
Molecular Weight259.65 g/mol
CAS Number1878874-68-0

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium species. In vitro studies have reported minimum inhibitory concentrations (MICs) in the range of 0.05–1 µg/mL against Mycobacterium avium and Mycobacterium xenopi .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In a study focusing on glioma cells, it was found that compounds with similar structural features could induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction . Additionally, the trifluoromethyl group has been linked to enhanced activity against cancer cells due to increased metabolic stability and bioavailability.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in apoptosis and autophagy. For example, the compound could influence the Beclin-1 pathway, which is critical for autophagic processes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various piperidine derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited potent activity against Mycobacterium abscessus, with an observed MIC of 0.125 µg/mL. The selectivity index was calculated to be greater than 1910, indicating low cytotoxicity to human cells while effectively targeting bacterial pathogens .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using glioma cell lines treated with various concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (≥10 µM). The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways .

Properties

IUPAC Name

3-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c10-4-1-7(15)14-5-2-8(16,3-6-14)9(11,12)13/h16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQKBBVZIZLOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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